3-Methyl-1-(3-methylsulfinyl-1,2,4-triazol-4-yl)-3-phenylbutan-2-one
Description
3-Methyl-1-(3-methylsulfinyl-1,2,4-triazol-4-yl)-3-phenylbutan-2-one is a complex organic compound that features a triazole ring, a sulfinyl group, and a phenyl group
Properties
IUPAC Name |
3-methyl-1-(3-methylsulfinyl-1,2,4-triazol-4-yl)-3-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,11-7-5-4-6-8-11)12(18)9-17-10-15-16-13(17)20(3)19/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRHEHVBTISWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)CN2C=NN=C2S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-methylsulfinyl-1,2,4-triazol-4-yl)-3-phenylbutan-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the sulfinyl group and the phenyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process might include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-methylsulfinyl-1,2,4-triazol-4-yl)-3-phenylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction might produce a simpler hydrocarbon structure.
Scientific Research Applications
3-Methyl-1-(3-methylsulfinyl-1,2,4-triazol-4-yl)-3-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-methylsulfinyl-1,2,4-triazol-4-yl)-3-phenylbutan-2-one involves its interaction with specific molecular targets. The triazole ring and sulfinyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(3-methylthio-1,2,4-triazol-4-yl)-3-phenylbutan-2-one: Similar structure but with a methylthio group instead of a sulfinyl group.
3-Methyl-1-(3-methylsulfonyl-1,2,4-triazol-4-yl)-3-phenylbutan-2-one: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in 3-Methyl-1-(3-methylsulfinyl-1,2,4-triazol-4-yl)-3-phenylbutan-2-one imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
